molecular formula C24H26N4O3 B10990366 N-[3-(1H-benzimidazol-2-yl)propyl]-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamide

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamide

Cat. No.: B10990366
M. Wt: 418.5 g/mol
InChI Key: UQWFGDRFVZJABY-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamide is a complex organic compound featuring a benzimidazole moiety linked to a pyrrolidine ring through a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamide typically involves multiple steps:

    Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Linking the Propyl Chain: The benzimidazole derivative is then reacted with a propyl halide (e.g., 1-bromopropane) in the presence of a base such as potassium carbonate to form the N-substituted benzimidazole.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized via a cyclization reaction involving an appropriate amine and a diketone.

    Final Coupling: The N-substituted benzimidazole and the pyrrolidine derivative are coupled using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as HOBt (hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole moiety can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, particularly targeting the carbonyl groups in the pyrrolidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole nitrogen or the propyl chain.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, bases like potassium carbonate or sodium hydride.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced pyrrolidine derivatives.

    Substitution: N-substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine

    Antimicrobial Agents: The benzimidazole moiety is known for its antimicrobial properties, making this compound a candidate for drug development.

    Anticancer Research: Studies have shown that similar compounds can inhibit cancer cell growth by interacting with specific molecular targets.

Industry

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).

    Agrochemicals: Potential use in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to DNA or proteins, disrupting their function, while the pyrrolidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-benzimidazol-2-yl)propylamine: Lacks the pyrrolidine ring, making it less complex.

    3-(1H-benzimidazol-2-yl)propionic acid: Contains a carboxylic acid group instead of the pyrrolidine ring.

    N-(3-phenylpropyl)-1H-benzimidazole: Similar structure but without the pyrrolidine ring.

Uniqueness

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamide is unique due to the combination of the benzimidazole and pyrrolidine moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamide

InChI

InChI=1S/C24H26N4O3/c1-24(17-8-3-2-4-9-17)16-22(30)28(23(24)31)15-13-21(29)25-14-7-12-20-26-18-10-5-6-11-19(18)27-20/h2-6,8-11H,7,12-16H2,1H3,(H,25,29)(H,26,27)

InChI Key

UQWFGDRFVZJABY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C1=O)CCC(=O)NCCCC2=NC3=CC=CC=C3N2)C4=CC=CC=C4

Origin of Product

United States

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